5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, with a methyl group at the 5th position and a naphthyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is advantageous due to its eco-friendly nature and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also allow for better control over reaction conditions and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . This inhibition leads to neuroprotection and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group at the 7th position instead of an amine group.
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a chlorine atom at the 7th position.
Uniqueness
5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine is unique due to the presence of the naphthyl group at the 6th position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Properties
CAS No. |
922186-93-4 |
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Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
5-methyl-6-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H13N5/c1-10-14(15(17)21-16(20-10)18-9-19-21)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,17H2,1H3 |
InChI Key |
INBLXGIFLAHKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
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